molecular formula C18H15ClFN3OS B2642019 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide CAS No. 897457-05-5

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide

Cat. No.: B2642019
CAS No.: 897457-05-5
M. Wt: 375.85
InChI Key: YGLPHJRGSSLTPA-UHFFFAOYSA-N
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide is a complex organic compound that features a combination of imidazole, thioether, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide typically involves multiple steps. One common route starts with the preparation of 5-(4-chlorophenyl)-1H-imidazole, which is then reacted with an appropriate thioether reagent to introduce the thioethyl group. The final step involves the acylation of the thioether intermediate with 3-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-chlorobenzamide
  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-bromobenzamide
  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-iodobenzamide

Uniqueness

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability of compounds and improve their binding affinity to biological targets.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-14-6-4-12(5-7-14)16-11-22-18(23-16)25-9-8-21-17(24)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLPHJRGSSLTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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